molecular formula C17H16N2O2 B2797234 N-(2,6-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941928-53-6

N-(2,6-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Cat. No.: B2797234
CAS No.: 941928-53-6
M. Wt: 280.327
InChI Key: XWHBYMVHMRDMCF-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a complex organic compound with the molecular formula C14H14N2O. This compound is characterized by its unique structure, which includes a furo[3,2-b]pyridine core substituted with a 2,6-dimethylphenyl group and a carboxamide group

Preparation Methods

The synthesis of N-(2,6-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multiple steps, starting with the construction of the furo[3,2-b]pyridine core. One common synthetic route includes the following steps:

  • Formation of the Furo[3,2-b]pyridine Core: : This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-halopyridine derivative.

  • Substitution with the 2,6-Dimethylphenyl Group: : The furo[3,2-b]pyridine core is then reacted with 2,6-dimethylaniline under appropriate conditions to introduce the dimethylphenyl group.

  • Introduction of the Carboxamide Group: : The final step involves converting the intermediate compound into the carboxamide derivative through a reaction with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-(2,6-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: : Reduction reactions can be performed to convert the compound into its reduced forms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution Reactions: : The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include strong acids or bases, depending on the desired transformation. Major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

This compound has several scientific research applications, including:

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: : The compound may serve as a tool in biological studies, such as investigating enzyme inhibition or receptor binding.

  • Medicine: : Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific diseases or conditions.

  • Industry: : In industrial applications, it can be utilized in the production of advanced materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which N-(2,6-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

When compared to similar compounds, N-(2,6-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide stands out due to its unique structural features and potential applications. Similar compounds may include other furo[3,2-b]pyridine derivatives or compounds with similar functional groups. These compounds may have different biological activities or industrial uses, highlighting the uniqueness of this compound.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-10-5-4-6-11(2)16(10)19-17(20)15-9-13-14(21-15)8-7-12(3)18-13/h4-9H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHBYMVHMRDMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC3=C(O2)C=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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